1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-1,2,3-triazole

Catalog No.
S3125218
CAS No.
1423123-94-7
M.F
C9H16BN3O2
M. Wt
209.06
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan...

CAS Number

1423123-94-7

Product Name

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-1,2,3-triazole

IUPAC Name

1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triazole

Molecular Formula

C9H16BN3O2

Molecular Weight

209.06

InChI

InChI=1S/C9H16BN3O2/c1-8(2)9(3,4)15-10(14-8)7-6-13(5)12-11-7/h6H,1-5H3

InChI Key

JRZQTIYNOZRXEG-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=N2)C

Solubility

not available

Potential Applications in Organic Chemistry

The molecule possesses two key functional groups:

  • ,2,3-Triazole ring

    This aromatic heterocycle is known for its stability and ability to participate in various coupling reactions. Triazoles are commonly used as building blocks in medicinal chemistry and materials science PubChem, CID: 11369: )

  • ,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (Pinakol boronate) group

    This moiety is a versatile handle used in organic synthesis for Suzuki-Miyaura coupling reactions. These reactions allow for the formation of carbon-carbon bonds between the triazole ring and other organic molecules [ScienceDirect, "Suzuki-Miyaura Coupling"()]

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-1,2,3-triazole is an organic compound characterized by a 1,2,3-triazole ring substituted with a methyl group and a pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL) group. The triazole ring is a five-membered aromatic heterocycle containing three nitrogen atoms and two carbon atoms. This compound is notable for its stability and versatility in organic synthesis due to the presence of the pinacolborane group, which acts as a Lewis acid and can participate in various coupling reactions such as the Suzuki-Miyaura coupling .

There is no scientific literature readily available on the specific mechanism of action of this compound. However, triazole rings are known to exhibit various biological activities, and the presence of the pinacolborane group might modulate these activities []. More research would be needed to understand the specific mechanism of action of this molecule.

The chemical reactivity of 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-1,2,3-triazole is largely attributed to its functional groups. The triazole ring can undergo:

  • Substitution Reactions: The nitrogen atoms in the triazole can be substituted with various nucleophiles.
  • Coupling Reactions: The pinacolborane moiety allows for efficient carbon-carbon bond formation through reactions like Suzuki-Miyaura coupling .

The Lewis acid nature of the pinacolborane group enhances its ability to facilitate these reactions by accepting electron pairs from nucleophiles.

The synthesis of 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-1,2,3-triazole typically involves:

  • Formation of the Triazole Ring: This can be achieved through cycloaddition reactions involving azides and alkynes or via other established methods in organic chemistry.
  • Introduction of the Pinacolborane Group: This can be done using established protocols for attaching boron-containing groups to organic molecules.

Due to potential intellectual property considerations surrounding specific synthetic routes for this compound, detailed methodologies may not be publicly available .

The applications of 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-1,2,3-triazole span various fields:

  • Medicinal Chemistry: As a building block for synthesizing biologically active compounds.
  • Materials Science: In the development of new materials through coupling reactions that incorporate this compound into polymer matrices or other materials .

Several compounds share structural similarities with 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-1,2,3-triazole:

Compound NameStructureUnique Features
5-Azido-1-methyltriazoleTriazole ring with azideUsed in click chemistry
4-MethyltriazoleMethyl-substituted triazoleSimpler structure without boron
4-(Pinacolborane)triazoleTriazole with pinacolboraneDirectly comparable due to same boron group

Uniqueness

The uniqueness of 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-1,2,3-triazole lies in its specific combination of a methyl-substituted triazole ring and a highly branched pinacolborane group. This combination enhances its stability and reactivity compared to simpler analogs and makes it particularly useful in advanced synthetic applications .

Dates

Last modified: 08-18-2023

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